

Spectroscopic Profile of 2-Isopropylphenol: A Technical Guide

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Compound of Interest		
Compound Name:	2-Isopropylphenol	
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This guide provides a comprehensive overview of the spectroscopic data for **2-isopropylphenol**, a key intermediate in various chemical syntheses and a subject of study in fields ranging from flavor chemistry to drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering researchers, scientists, and drug development professionals a thorough reference for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The ¹H and ¹³C NMR data for **2-isopropylphenol** are presented below.

¹H NMR Spectral Data

The ¹H NMR spectrum of **2-isopropylphenol** provides information on the different types of protons and their neighboring environments. The data presented here was acquired in deuterated chloroform (CDCl₃).



Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration
Aromatic Protons	7.21 - 6.74	Multiplet	4H
Phenolic Hydroxyl	~4.76	Singlet (broad)	1H
Isopropyl CH	3.21	Septet	1H
Isopropyl CH₃	1.26	Doublet	6H

Table 1: ¹H NMR data for **2-Isopropylphenol** in CDCl₃.[1][2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The data below is for a sample in CDCl₃.

Assignment	Chemical Shift (δ) ppm
C-OH (C1)	152.6
C-CH(CH ₃) ₂ (C2)	134.7
Aromatic CH	126.7
Aromatic CH	126.5
Aromatic CH	121.1
Aromatic CH	115.4
Isopropyl CH	26.9
Isopropyl CH₃	22.6

Table 2: ¹³C NMR data for **2-Isopropylphenol** in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **2-isopropylphenol**, a liquid, is typically obtained as a thin film.



Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3550 - 3230 (broad)	O-H stretch	Phenolic Hydroxyl
~3100 - 3000	C-H stretch	Aromatic
~2960 - 2870	C-H stretch	Aliphatic (Isopropyl)
~1600 - 1440	C=C stretch	Aromatic Ring
~1410 - 1310	C-O stretch	Phenolic
~1230 - 1140	C-O stretch	Phenolic

Table 3: Key IR absorption bands for **2-Isopropylphenol**.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for the analysis of small organic molecules like **2-isopropylphenol**.

m/z	Relative Intensity (%)	Assignment
136	36.4	[M] ⁺ (Molecular Ion)
121	100.0	[M - CH₃]+ (Base Peak)
103	21.1	[M - CH ₃ - H ₂ O] ⁺
91	11.8	[C ₇ H ₇]+
77	16.2	[C ₆ H ₅] ⁺

Table 4: Mass spectrometry fragmentation data for **2-Isopropylphenol** (EI).[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy Protocol



Sample Preparation:

- Weigh approximately 10-20 mg of liquid 2-isopropylphenol into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32 scans.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher field NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 512-1024 scans.
- Relaxation Delay: 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: 0-220 ppm.

Data Processing:



- Apply Fourier transformation to the raw data.
- Perform phase and baseline correction.
- Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

FT-IR Spectroscopy Protocol

Sample Preparation (Neat Liquid Film):

- Place a single drop of liquid 2-isopropylphenol onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Ensure no air bubbles are trapped.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Transmittance.
- Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32 scans.
- Background: A background spectrum of the clean, empty salt plates should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

Sample Introduction:

• The sample can be introduced via a gas chromatograph (GC-MS) for separation and subsequent analysis, or via a direct insertion probe.

Ionization:



- Method: Electron Ionization (EI).
- Electron Energy: 70 eV.

Mass Analysis:

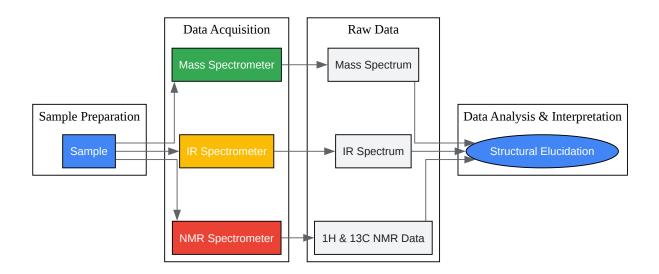
- Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.
- Scan Range: m/z 40-400.

Data Analysis:

- Identify the molecular ion peak ([M]+) to confirm the molecular weight.
- Analyze the fragmentation pattern to elucidate the structure. The most intense peak is designated as the base peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a chemical compound like **2-isopropylphenol**.





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Caption: General workflow for spectroscopic analysis of a chemical compound.

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